Lactoquinomycin

Description

Contextual Significance in Natural Product Chemistry and Biomedical Research

Lactoquinomycin holds a significant position in the fields of natural product chemistry and biomedical research as a member of the pyranonaphthoquinone family of antibiotics. nih.govmdpi.com These compounds are classified as aromatic polyketides, which are synthesized through type II polyketide synthase pathways and are known for their structural complexity and diverse biological activities. mdpi.com Natural products have historically been a foundational source for new medicines, providing a vast array of structurally unique molecules that can be developed into therapeutic agents. basicmedicalkey.com

The biomedical importance of Lactoquinomycin stems from its potent biological activities. It has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net Furthermore, initial studies revealed its potential as an anticancer agent, showing inhibitory effects on neoplastic cells. nih.govjst.go.jp The mechanism of action for Lactoquinomycin A involves the induction of DNA damage through intercalation, a mode of action distinct from many other antibiotics that target protein synthesis. nih.govmdpi.comnih.gov This unique mechanism, combined with a low incidence of bacterial resistance, makes Lactoquinomycin and its analogues compelling subjects for ongoing biomedical research in the quest for new anti-infective and antineoplastic drugs. nih.govresearchgate.net

Historical Overview of Lactoquinomycin Discovery and Initial Research Trajectories

The discovery of Lactoquinomycin was first reported in 1985. It was isolated from the culture broth of a soil-based actinomycete, identified as Streptomyces tanashiensis. nih.govjst.go.jp The initial isolation was achieved through solvent extraction and adsorption column chromatography. nih.govjst.go.jp Early research characterized Lactoquinomycin as a novel, basic antibiotic. nih.gov Subsequent work focused on elucidating its physical and chemical properties.

The primary compound, named Lactoquinomycin A, was characterized through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy. nih.gov Its structure was determined to be a pyranonaphthoquinone, and its properties were compared with those of the known compound kalafungin (B1673277). nih.gov Shortly after, the same research group from S. tanashiensis isolated a related compound, Lactoquinomycin B. nih.gov Structural analysis revealed it to be a 4a,10a-epoxide derivative of Lactoquinomycin A. nih.gov

Later research expanded the sources of these compounds. Lactoquinomycin A and other derivatives, such as N-methyl lactoquinomycin A and menoxymycin A, were isolated from the marine-derived actinomycete Streptomyces bacillaris. nih.govresearchgate.net These discoveries highlighted that different species of Streptomyces can produce this class of compounds. nih.gov The initial research trajectories focused on assessing the biological activity of these newly discovered molecules, confirming their efficacy against Gram-positive bacteria and various tumor cell lines, and beginning to investigate their mode of action. nih.govresearchgate.netnih.gov

Detailed Research Findings

The following tables provide a summary of the key data related to Lactoquinomycin compounds based on initial research findings.

Table 1: Physico-Chemical Properties of Lactoquinomycin A and B

| Property | Lactoquinomycin A | Lactoquinomycin B |

| Molecular Formula | C₂₄H₂₇NO₈ nih.gov | C₂₄H₂₇NO₉ nih.gov |

| Molecular Weight (m/z) | 458 (MH⁺) nih.gov | 473 (M⁺) nih.gov |

| Melting Point | 151-159 °C (decomposition) nih.gov | 149-152 °C (decomposition) nih.gov |

| Appearance | Basic substance nih.gov | Basic substance nih.gov |

| UV Absorption (λmax in MeOH) | 215 nm, 254 nm, 432 nm nih.gov | 239 nm, 287 nm, 369 nm nih.gov |

| Key IR Absorptions (in CHCl₃) | 1790 cm⁻¹ (γ-lactone), 1665 & 1650 cm⁻¹ (quinone) nih.gov | 1790 cm⁻¹ (γ-lactone), 1700 & 1650 cm⁻¹ (quinone) nih.gov |

Table 2: Overview of Lactoquinomycin Research

| Compound | Producing Organism(s) | Key Initial Research Findings |

| Lactoquinomycin A | Streptomyces tanashiensis nih.gov, Streptomyces bacillaris nih.gov | Active against Gram-positive bacteria and neoplastic cells in vitro. nih.gov Induces DNA damage via intercalation. nih.govnih.gov Shows significant activity against MRSA with low resistance development. nih.govresearchgate.net |

| Lactoquinomycin B | Streptomyces tanashiensis nih.gov | Identified as a 4a,10a-epoxide derivative of Lactoquinomycin A. nih.gov Displayed inhibitory activity against Gram-positive bacteria and cytotoxicity against tumor cell lines. nih.gov |

| N-methyl lactoquinomycin A | Streptomyces bacillaris nih.gov | Isolated as a derivative of Lactoquinomycin A. nih.gov Showed potent antibacterial activities against Gram-positive bacteria. nih.gov |

| Menoxymycin A | Streptomyces bacillaris nih.gov | Isolated alongside Lactoquinomycin A. nih.gov Demonstrated antibacterial activity against Gram-positive bacteria. nih.gov |

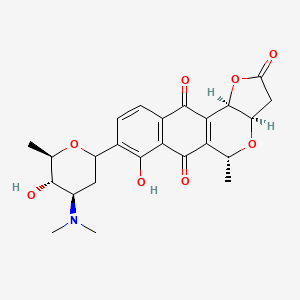

Structure

3D Structure

Properties

Molecular Formula |

C24H27NO8 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(11R,15R,17R)-5-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14?,15-,20-,24+/m1/s1 |

InChI Key |

NYJGMJFBEVSQNN-PTCMQYCTSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@H]5[C@@H]4OC(=O)C5)C)O)N(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

Origin of Product |

United States |

Microbial Production and Biosynthetic Origin of Lactoquinomycin Analogues

Isolation and Characterization of Lactoquinomycin-Producing Microorganisms

The discovery and characterization of microorganisms capable of producing lactoquinomycins are fundamental to understanding and harnessing these valuable compounds. Actinomycetes, particularly those from the genus Streptomyces and unique marine environments, have been identified as the primary producers.

Streptomyces Species as Prolific Producers of Lactoquinomycins

The genus Streptomyces is a well-established and rich source of bioactive secondary metabolites, including various lactoquinomycin analogues. These soil-dwelling, filamentous bacteria are responsible for producing a significant portion of clinically used antibiotics.

Initial discovery of Lactoquinomycin A was from a strain of Streptomyces tanashiensis. Since then, numerous other Streptomyces species have been identified as producers. For instance, Streptomyces sp. S21A was isolated and found to produce Lactoquinomycin A, showcasing the continued discovery of new producing strains from terrestrial environments. Another strain, Streptomyces sp. K99-0410, was identified as the producer of Lactoquinomycin B. The consistent isolation of these compounds from various Streptomyces species underscores their importance as a primary reservoir for lactoquinomycin bioproduction.

| Producing Organism | Lactoquinomycin Analogue(s) Produced |

| Streptomyces tanashiensis | Lactoquinomycin A |

| Streptomyces sp. S21A | Lactoquinomycin A |

| Streptomyces sp. K99-0410 | Lactoquinomycin B |

Marine-Derived Actinomycetes as Sources of Novel Lactoquinomycin Derivatives

Marine environments, with their unique ecological niches and selective pressures, have emerged as a promising frontier for discovering novel bioactive compounds. Marine-derived actinomycetes, in particular, have been shown to produce new and structurally diverse lactoquinomycin derivatives.

These marine strains often yield analogues with unique chemical modifications not typically seen in their terrestrial counterparts. For example, a novel lactoquinomycin analogue, BE-54238, was isolated from a marine-derived actinomycete, showcasing the chemical diversity available from these sources. Research into a marine sediment-derived strain, Prauserella sp. sig132, led to the discovery of a new C-glycosylated pyranonaphthoquinone named lactoquinomycin PR, which exhibits a distinct structural feature. The unique chemical structures produced by these marine actinomycetes highlight their potential as a source for new drug leads and for expanding the chemical diversity of the lactoquinomycin family.

| Producing Organism | Environment | Novel Derivative(s) |

| Marine Actinomycete | Marine | BE-54238 |

| Prauserella sp. sig132 | Marine Sediment | Lactoquinomycin PR |

Biosynthetic Pathways and Genetic Determinants of Lactoquinomycin

Understanding the biosynthesis of lactoquinomycin is crucial for efforts aimed at yield improvement and the generation of novel analogues through genetic manipulation. The pathway is governed by a complex interplay of enzymes encoded within a dedicated biosynthetic gene cluster (BGC).

Polyketide Synthase Involvement in Lactoquinomycin Biogenesis

The structural core of lactoquinomycin is assembled by a type II polyketide synthase (PKS) system. These multi-enzyme complexes function in an iterative manner to construct complex carbon skeletons from simple acyl-CoA precursors. In the case of lactoquinomycin, the PKS is responsible for creating the characteristic naphthoquinone backbone of the molecule. The process involves a minimal PKS, typically consisting of a ketosynthase (KSα and KSβ) and a chain length factor (CLF), which together dictate the initial polyketide chain's length and cyclization pattern. Subsequent modifications by other enzymes in the pathway, such as cyclases and oxygenases, tailor this polyketide intermediate into the final pyranonaphthoquinone structure.

Analysis of Medermycin (B3063182)/Lactoquinomycin Biosynthetic Gene Clusters

Lactoquinomycin shares a high degree of structural and biosynthetic similarity with another pyranonaphthoquinone antibiotic, medermycin. Their biosynthetic gene clusters are often studied together and are considered largely homologous. Analysis of the lactoquinomycin/medermycin (lqm/med) gene cluster reveals a collection of genes responsible for every step of the molecule's formation.

The cluster contains the essential type II PKS genes, as well as genes encoding tailoring enzymes that perform critical post-PKS modifications. These include glycosyltransferases, which attach sugar moieties, and oxidoreductases, which carry out key redox reactions. For example, the gene cluster from Streptomyces sp. S21A was identified and found to be highly homologous to the medermycin BGC from Streptomyces sp. AM-7161. Key tailoring genes within the cluster, such as lqmK (a P450 monooxygenase) and lqmQ (a C-glycosyltransferase), have been characterized and shown to be essential for the later steps of biosynthesis.

Genetic Engineering Strategies for Lactoquinomycin Production Enhancement and Diversification

With the biosynthetic gene cluster identified, genetic engineering offers powerful strategies to increase production yields and generate novel "unnatural" natural products. One primary approach is the heterologous expression of the entire BGC in a more genetically tractable and higher-producing host strain. The lactoquinomycin BGC has been successfully expressed in heterologous Streptomyces hosts, demonstrating the feasibility of this strategy for production.

Furthermore, manipulation of genes within the native cluster can lead to enhanced titers and new derivatives. Overexpression of pathway-specific regulatory genes, which act as master switches to turn on the entire BGC, is a common strategy to boost production. Another approach, known as combinatorial biosynthesis, involves inactivating or introducing genes from other pathways to alter the final chemical structure. For instance, inactivating tailoring enzymes like glycosyltransferases can lead to the accumulation of deglycosylated intermediates, while introducing novel tailoring enzymes can generate new analogues with altered bioactivities.

Characterization of Lactoquinomycin Congeners and Related Derivatives

The study of lactoquinomycins, a class of pyranonaphthoquinone antibiotics, involves detailed structural analysis of its various analogues and related compounds. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been pivotal in defining their complex chemical architectures.

Structural Elucidation of Lactoquinomycin A, B, C, and D

The characterization of lactoquinomycin congeners reveals a common pyranonaphthoquinone core with variations in substitution and stereochemistry.

Lactoquinomycin A: Initially isolated as a novel anticancer antibiotic, Lactoquinomycin A was assigned the molecular formula C24H27NO8. nih.gov Its structure was first proposed based on comparisons with kalafungin (B1673277) and various spectroscopic data, including 1H NMR, IR, and UV spectroscopy. nih.gov The infrared spectrum showed characteristic absorptions for a γ-lactone (1790 cm⁻¹) and quinone moieties (1665 and 1650 cm⁻¹). nih.gov

A significant development in the history of this compound was the discovery that Lactoquinomycin A and another antibiotic, Medermycin, were identical. acs.org Medermycin was isolated earlier, but it wasn't until a total synthesis based on the proposed structure of lactoquinomycin A was completed that the two natural products were confirmed to be the same compound. acs.org

Furthermore, the initially proposed structure for medermycin/lactoquinomycin A was later revised. acs.orgmdpi.com The revision concerned the point of attachment of the D-angolosamine sugar moiety to the naphthoquinone ring. Originally thought to be at the C-8 position, further analysis, including the detection of a long-range 5J heteronuclear correlation in spectroscopic studies, established the correct linkage to be at the C-6 position. acs.org The structure was determined using extensive spectroscopic methods, including 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) analyses. mdpi.comnih.gov

Lactoquinomycin B: Produced alongside Lactoquinomycin A by Streptomyces tanashiensis IM8442T, Lactoquinomycin B was identified as a novel antibiotic. nih.gov Its molecular formula was determined as C24H27NO9. nih.gov The structural elucidation, achieved through comparative 1H and 13C NMR analysis with Lactoquinomycin A, revealed that Lactoquinomycin B is the 4a,10a-epoxide derivative of Lactoquinomycin A. nih.govnih.gov This epoxide structure was found to reduce its antibacterial activity compared to Lactoquinomycin A. mdpi.com

Lactoquinomycin C and D: Two additional derivatives, Lactoquinomycin C (C23H25NO6) and Lactoquinomycin D, were isolated from the marine-derived Streptomyces sp. SS17A. nih.govtandfonline.comchemspider.com Described as new medermycin derivatives, their structures were determined through detailed spectroscopic analysis. A particularly intriguing and rare feature of Lactoquinomycin D is the presence of a 5,14-epoxidation. nih.govtandfonline.comresearchgate.net

Table 1: Properties of Lactoquinomycin Congeners

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features | Source |

| Lactoquinomycin A | C24H27NO8 | 457.47 | Pyranonaphthoquinone core with D-angolosamine at C-6; γ-lactone ring. | Streptomyces tanashiensis, Streptomyces bacillaris |

| Lactoquinomycin B | C24H27NO9 | 473.47 | 4a,10a-epoxide derivative of Lactoquinomycin A. | Streptomyces tanashiensis |

| Lactoquinomycin C | C23H25NO6 | 411.45 | Medermycin derivative. | Streptomyces sp. SS17A |

| Lactoquinomycin D | Not specified | Not specified | Medermycin derivative with a rare 5,14-epoxidation. | Streptomyces sp. SS17A |

Identification of Other Pyranonaphthoquinone Derivatives Relevant to Lactoquinomycin Research (e.g., Menoxymycins, Medermycin)

The structural and biosynthetic relationships between lactoquinomycins and other pyranonaphthoquinones are critical for understanding this class of antibiotics.

Medermycin: As noted, Medermycin and Lactoquinomycin A were confirmed to be the same molecule. acs.org Medermycin was first isolated from Streptomyces sp. K73 and is considered a unique member of the pyranonaphthoquinone family. tandfonline.com The biosynthetic gene cluster for medermycin has been cloned and sequenced, providing insights into the formation of its polyketide skeleton, the deoxysugar moiety (angolosamine), and the C-glycosylation process. nih.gov The structural revision of Medermycin/Lactoquinomycin A had a cascading effect, leading to the re-evaluation of other related compounds whose structures were based on the original incorrect assignment. acs.org

Menoxymycins: The menoxymycins are another group of related pyranonaphthoquinone antibiotics. The structural revision of Lactoquinomycin A directly impacted the proposed structures of Menoxymycin A and B, which were also consequently revised. acs.org Menoxymycin A has been isolated from Streptomyces bacillaris alongside lactoquinomycins and identified as a structurally similar derivative. nih.govresearchgate.netresearchgate.net Like the lactoquinomycins, these compounds belong to the broader family of aromatic polyketides synthesized by type II polyketide synthases. mdpi.com

Table 2: Relevant Pyranonaphthoquinone Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Relationship to Lactoquinomycin | Source |

| Medermycin | C24H27NO8 | 457.47 | Identical to Lactoquinomycin A; its structural elucidation is intertwined. | Streptomyces sp. K73, Streptomyces sp. AM-7161 |

| Menoxymycin A | C25H29NO8 | 471.50 | Structurally related derivative; its structure was revised following the revision of Lactoquinomycin A. | Streptomyces sp. |

| Menoxymycin B | Not specified | Not specified | Structurally related derivative; its structure was revised following the revision of Lactoquinomycin A. | Streptomyces sp. |

Molecular and Cellular Mechanisms of Lactoquinomycin Action

DNA-Targeting Modalities of Lactoquinomycin

Lactoquinomycin employs several strategies to interact with and compromise the integrity and function of DNA. These include inserting itself into the DNA structure, inducing physical damage and conformational changes, and interfering with enzymes crucial for maintaining DNA topology.

Intercalation into Nucleic Acid Structures

Lactoquinomycin's planar, polycyclic aromatic structure is a key feature that facilitates its insertion between the base pairs of double-stranded DNA, a process known as intercalation. wikipedia.orgpatsnap.com This mode of binding is supported by several lines of experimental evidence. For instance, studies have shown that Lactoquinomycin A can displace ethidium (B1194527) bromide, a classic DNA intercalator, from a DNA-ethidium bromide complex. mdpi.com This displacement suggests that Lactoquinomycin A competes for the same intercalation sites within the DNA helix. mdpi.com

The intercalation of Lactoquinomycin into the DNA double helix is driven by a combination of hydrophobic and van der Waals interactions between the compound and the DNA base pairs. patsnap.com This insertion physically separates the base pairs, leading to a distortion of the DNA's helical structure, causing it to unwind and elongate. patsnap.com The relatively flat tetracyclic structure of Lactoquinomycin A is considered crucial for this intercalative activity. mdpi.com While the precise sequence preference for intercalation is not fully elucidated, it is a significant contributor to its mechanism of inducing DNA damage. mdpi.com

Table 1: Evidence for Lactoquinomycin's DNA Intercalation

| Experimental Observation | Implication for Intercalation | Reference |

| Displacement of ethidium bromide | Competes for and occupies intercalation sites in DNA. | mdpi.com |

| Planar tetracyclic structure | Facilitates insertion between DNA base pairs. | mdpi.com |

| Unwinding and elongation of DNA | Physical distortion of the DNA helix upon binding. | patsnap.com |

Induction of DNA Damage and Conformational Changes (e.g., Plasmid DNA Supercoiling Alterations)

A direct consequence of Lactoquinomycin's interaction with DNA is the induction of damage and significant conformational changes. In an in vivo dual-reporter assay, Lactoquinomycin A was shown to induce the SOS response in bacteria, a hallmark of DNA damage. mdpi.comnih.gov This response is triggered when the cell's DNA integrity is compromised, leading to the activation of repair mechanisms. mdpi.com

Furthermore, the intercalating properties of Lactoquinomycin A lead to alterations in the supercoiling of plasmid DNA. Gel mobility shift assays have demonstrated that Lactoquinomycin A can convert supercoiled plasmid DNA into a relaxed form in a manner that is dependent on both the concentration of the compound and the duration of exposure. mdpi.comresearchgate.net This change in DNA topology is a direct result of the unwinding of the DNA helix caused by the insertion of the Lactoquinomycin molecule between the base pairs. Such alterations can interfere with the normal functioning of DNA, including its replication and transcription. mdpi.com The induction of DNA strand breaks is a particularly cytotoxic form of damage that can lead to mutations, chromosomal aberrations, or cell death. nih.govnih.gov

Table 2: Lactoquinomycin-Induced DNA Damage and Conformational Changes

| Effect | Experimental Evidence | Consequence | Reference |

| DNA Damage | Induction of the SOS response in bacteria. | Activation of cellular DNA repair pathways. | mdpi.comnih.gov |

| Conformational Change | Conversion of supercoiled plasmid DNA to a relaxed form. | Alteration of DNA topology, interfering with DNA-dependent processes. | mdpi.comresearchgate.net |

Interactions with DNA-Associated Enzymes (e.g., Topoisomerase II)

Beyond direct interaction with the DNA molecule, Lactoquinomycin also affects enzymes that are crucial for managing DNA topology, such as topoisomerase II. bohrium.com Topoisomerase II plays a vital role in processes like DNA replication by relaxing supercoiled DNA. sigmaaldrich.combiomol.com Some antibiotics, such as quinolones, function by directly inhibiting bacterial topoisomerase II (DNA gyrase). sigmaaldrich.combiomol.com

While the direct binding of Lactoquinomycin to topoisomerase II has not been as extensively characterized as some other topoisomerase poisons, its structural similarities to known topoisomerase II inhibitors like doxorubicin (B1662922) suggest a potential for interaction. patsnap.commdpi.com Drugs that target topoisomerase II can be broadly categorized as either intercalating or non-intercalating poisons. nih.gov Intercalating agents, like doxorubicin, stabilize the transient cleavable complex formed between topoisomerase II and DNA, leading to double-strand breaks. nih.govnih.gov Given Lactoquinomycin's proven intercalating ability, it is plausible that it could function as a topoisomerase II poison through a similar mechanism, thereby contributing to its cytotoxic effects. mdpi.com

Impact of Lactoquinomycin on Macromolecular Biosynthesis

The damage and conformational changes inflicted upon DNA by Lactoquinomycin have a cascading effect on essential cellular processes that rely on the DNA template, namely DNA replication and RNA transcription.

Inhibition of DNA Replication

The structural distortions and strand breaks induced by Lactoquinomycin in the DNA double helix create significant impediments to the process of DNA replication. researchgate.net The unwinding and elongation of the DNA helix caused by intercalation can stall the progression of the replication fork. patsnap.com Furthermore, the presence of Lactoquinomycin molecules nestled between base pairs can physically obstruct the passage of DNA polymerase, the enzyme responsible for synthesizing new DNA strands. researchgate.net

The potential for Lactoquinomycin to act as a topoisomerase II poison further contributes to its inhibitory effect on DNA replication. bohrium.com Topoisomerase II is essential for resolving the topological stress that arises during the unwinding of the DNA helix at the replication fork. embopress.org By interfering with topoisomerase II function, Lactoquinomycin can lead to the accumulation of topological strain, ultimately halting the replication process. embopress.org The inhibition of DNA replication is a key mechanism by which Lactoquinomycin exerts its antibacterial and cytotoxic activities. researchgate.net

Suppression of RNA Transcription

Similar to its effect on DNA replication, the intercalation of Lactoquinomycin into the DNA template also severely hampers RNA transcription. researchgate.net The process of transcription requires the unwinding of the DNA double helix to allow RNA polymerase to read the genetic code and synthesize a complementary RNA strand. The presence of intercalated Lactoquinomycin molecules can prevent this localized unwinding, thereby blocking the initiation and elongation steps of transcription. researchgate.net

Attenuation of Protein Synthesis

Lactoquinomycin A has been observed to inhibit the biosynthesis of proteins. nih.gov Studies in doxorubicin-resistant mouse leukemia L5178Y cells showed that at concentrations above 0.08 micrograms/ml, Lactoquinomycin A inhibited DNA, RNA, and protein synthesis to a similar degree. nih.gov However, the rapid onset of cell death correlated closely with the inhibition of these macromolecular syntheses, which suggests that the interruption of these processes may not be the primary cytotoxic effect of the compound. nih.gov Further investigation into the specific mechanisms has revealed that lactoquinomycin can reduce cap-dependent mRNA translation initiation, a critical step in protein synthesis. nih.gov This effect is linked to the inhibition of the AKT signaling pathway, which influences the mammalian target of rapamycin (B549165) (mTOR) signaling, a key regulator of translation. nih.gov

Redox Cycling and Reactive Oxygen Species Generation by Lactoquinomycin

Lactoquinomycin's quinone moiety allows it to participate in redox cycling, leading to the generation of harmful reactive oxygen species (ROS). The compound can act as an efficient electron acceptor for enzymes like cytochrome c reductase. nih.gov This activity is central to its ability to induce cellular stress through the production of ROS.

The generation of superoxide (B77818) radicals by Lactoquinomycin A has been demonstrated in cell lysates. nih.gov This was observed through the reduction of nitro blue tetrazolium, a common method for detecting superoxide. nih.gov Quinone-containing molecules can undergo one-electron reduction to form semiquinone radicals, which can then react with molecular oxygen to produce superoxide anions (O₂⁻). nih.gov This initiation of an oxidative cascade is a significant aspect of its mechanism of action. nih.gov

The production of highly reactive hydroxyl radicals (•OH) following treatment with Lactoquinomycin A has been confirmed using electron spin resonance (ESR). nih.gov The formation of hydroxyl radicals is often a subsequent step after superoxide generation. nih.gov In biological systems, this can occur via the Fenton reaction, where hydrogen peroxide (formed from the dismutation of superoxide) reacts with a transition metal like ferrous iron (Fe²⁺). nih.gov The generation of these damaging radicals contributes significantly to the compound's cytotoxicity. nih.govnih.gov

Lactoquinomycin A significantly disrupts cellular redox balance and energy levels. nih.gov Treatment of cells with the compound leads to a marked reduction in the intracellular pools of both NADH and ATP. nih.gov NADH is a crucial electron carrier for the mitochondrial electron transport chain, which is the primary engine for ATP synthesis. nih.govresearchgate.net By interfering with the cellular redox state, Lactoquinomycin A compromises the cell's energy production capabilities, contributing to its cytotoxic effects. nih.govnih.gov

Table 1: Effect of Lactoquinomycin A on Cellular Components

| Cellular Component | Observed Effect | Reference |

|---|---|---|

| NADH Level | Significantly reduced | nih.gov |

| ATP Level | Significantly reduced | nih.gov |

Kinase Pathway Modulation by Lactoquinomycin

Beyond its effects on redox homeostasis, lactoquinomycin directly interferes with critical cell signaling pathways that govern growth and survival.

Lactoquinomycin has been identified as a potent, allosteric inhibitor of AKT kinases (also known as Protein Kinase B or PKB). nih.gov This inhibition is distinct from many other kinase inhibitors that compete with ATP for binding at the enzyme's active site. researchgate.netplos.org Lactoquinomycin's mechanism is noncompetitive with respect to ATP. researchgate.net

The inhibitory action is uniquely dependent on the presence of specific cysteine residues within the T-loop (or activation loop) of the AKT kinase domain, namely Cysteine 296 and Cysteine 310. nih.gov The inhibition by lactoquinomycin is drastically reduced when these cysteines are mutated. nih.gov This suggests that lactoquinomycin binds to these cysteines, defining a novel mechanism for abrogating the kinase's catalytic activity. nih.gov This allosteric inhibition prevents the downstream phosphorylation of AKT substrates, such as GSK3 and FKHRL1, thereby disrupting cellular signaling cascades involved in cell proliferation and survival. nih.govresearchgate.net

Table 2: Inhibitory Activity of Lactoquinomycin against AKT1

| Parameter | Value | Reference |

|---|---|---|

| Inhibitor Type | Allosteric, Noncompetitive with ATP | nih.govresearchgate.net |

| IC₅₀ (AKT1) | 0.149 ± 0.045 µM | nih.gov |

| Mechanism | Covalent binding to T-loop cysteines (C296, C310) | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Adenosine triphosphate (ATP) |

| Doxorubicin |

| Ferrous iron (Fe²⁺) |

| Forkhead box protein O1 (FKHRL1) |

| Glycogen synthase kinase 3 (GSK3) |

| Hydrogen peroxide (H₂O₂) |

| Hydroxyl radical (•OH) |

| Lactoquinomycin |

| Lactoquinomycin A |

| Nicotinamide adenine (B156593) dinucleotide (NAD) |

| Nicotinamide adenine dinucleotide, reduced (NADH) |

| Nitro blue tetrazolium |

| Superoxide (O₂⁻) |

Mechanistic Involvement of Specific Cysteine Residues in AKT Catalytic Activation Loop

The inhibitory action of Lactoquinomycin on AKT/PKB, a critical serine/threonine kinase in cellular signaling, is distinguished by its unique mechanism involving specific amino acid residues within the enzyme's catalytic activation loop, also known as the T-loop. aacrjournals.orgnih.govresearchgate.net Research has pinpointed the crucial role of two conserved cysteine residues, Cys296 and Cys310, in the binding and subsequent inhibition of AKT1 by Lactoquinomycin. aacrjournals.orgnih.govresearchgate.net

Biochemical studies have demonstrated that Lactoquinomycin acts as a potent, allosteric, and irreversible inhibitor of AKT kinases. aacrjournals.orgnih.govresearchgate.net Its mechanism is not competitive with ATP, the primary energy currency for kinase activity. researchgate.netresearchgate.net This suggests that Lactoquinomycin does not bind to the highly conserved ATP-binding pocket, a feature that makes it a more selective inhibitor compared to many other kinase inhibitors that target this site. aacrjournals.orgnih.gov

The pivotal role of the T-loop cysteines was elucidated through mutagenesis studies. aacrjournals.orgnih.govresearchgate.net When either Cys296 or Cys310 was mutated to alanine (B10760859) (C296A or C310A), the inhibitory effect of Lactoquinomycin on AKT1 was significantly reduced. aacrjournals.orgnih.govresearchgate.net Furthermore, a double mutant where both cysteines were replaced (C296A/C310A) rendered the enzyme completely resistant to inhibition by Lactoquinomycin. aacrjournals.orgnih.govresearchgate.net In contrast, a conventional ATP-pocket inhibitor, staurosporine, inhibited the wild-type and all mutant forms of the enzyme without discrimination. aacrjournals.orgnih.gov These findings strongly indicate that the covalent interaction of Lactoquinomycin with these specific cysteine residues is essential for its abrogation of AKT's catalytic activity. aacrjournals.orgnih.gov This targeting of the T-loop represents a novel strategy for achieving selective AKT inhibition. aacrjournals.orgnih.gov

| Wild-Type/Mutant AKT1 | Effect of Lactoquinomycin Inhibition |

| Wild-Type AKT1 | Potent Inhibition |

| C296A Mutant | Drastically Diminished Inhibition |

| C310A Mutant | Drastically Diminished Inhibition |

| C296A/C310A Double Mutant | Inhibition Completely Abolished |

Downstream Effects on Cellular Signaling Pathways (e.g., mTOR Signaling, mRNA Translation Initiation)

The inhibition of AKT by Lactoquinomycin has significant consequences for downstream cellular signaling pathways that are critical for cell growth, proliferation, and survival. Notably, Lactoquinomycin has been shown to attenuate signaling through the mammalian target of rapamycin (mTOR) pathway and to reduce cap-dependent mRNA translation initiation. aacrjournals.orgnih.govresearchgate.net

The mTOR signaling pathway is a central regulator of cell metabolism and growth, and its activation is often dependent on upstream signals from AKT. nih.govnih.govresearchgate.net By inhibiting AKT, Lactoquinomycin effectively curtails the activation of mTOR and its downstream effectors. aacrjournals.orgnih.gov The mTOR complex 1 (mTORC1) is a key player in this pathway, and its activity promotes protein synthesis by phosphorylating targets such as the 4E-binding proteins (4E-BPs) and S6 kinases (S6Ks). nih.govnih.gov

Preclinical Efficacy Profiling of Lactoquinomycin and Its Derivatives

Antibacterial Activity Spectrum and Potency in Research Models

Lactoquinomycin A (LQM-A) and its derivatives demonstrate notable antibacterial effects, which are particularly pronounced against Gram-positive bacteria. nih.govmdpi.com

Research has consistently shown that Lactoquinomycin and its analogs possess potent antibacterial activity against a range of Gram-positive pathogens. nih.govmdpi.com Studies involving Lactoquinomycin A, Lactoquinomycin B, N-methyl lactoquinomycin A, and Menoxymycin A have demonstrated significant inhibitory action against Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values generally ranging from 0.06 to 4 µg/mL. nih.govnih.gov

Lactoquinomycin A, in particular, has been identified as the most potent among these derivatives, exhibiting powerful activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Its MIC values against MRSA strains have been recorded between 0.25 and 0.5 µg/mL. nih.govmdpi.comnih.gov Furthermore, research suggests a low incidence of resistance development to LQM-A in these bacteria. nih.govmdpi.comnih.gov The structural feature of a 4a,10a-epoxide, as seen in Lactoquinomycin B, appears to reduce biological activity, leading to weaker antibacterial performance. mdpi.comnih.gov

MIC of Lactoquinomycin A & Derivatives Against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Lactoquinomycin A & Derivatives | S. aureus, E. faecium, E. faecalis | 0.06 - 4 | nih.gov |

| Lactoquinomycin A (LQM-A) | MRSA | 0.25 - 0.5 | nih.govmdpi.com |

| Lactoquinomycin B | Gram-Positive Bacteria | 1 - >32 | mdpi.comnih.gov |

The efficacy of Lactoquinomycin compounds against Gram-negative bacteria is generally limited. nih.govmdpi.comnih.gov However, a notable exception is their effectiveness against Salmonella enterica. nih.govmdpi.comnih.gov Preclinical studies have reported MIC values for Lactoquinomycin A and its derivatives against S. enterica in the range of 0.03 to 1 µg/mL. nih.govmdpi.comnih.gov This contrasts with their weak to non-existent inhibitory activity against other Gram-negative bacteria such as E. coli and K. pneumoniae, where MICs are significantly higher. nih.gov

MIC of Lactoquinomycin A & Derivatives Against Salmonella enterica

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Lactoquinomycin A & Derivatives | Salmonella enterica | 0.03 - 1 | nih.govmdpi.comnih.gov |

In comparative preclinical studies, Lactoquinomycin A has demonstrated a more potent antibacterial effect against MRSA than several established antibiotics. nih.gov For instance, its MIC values of 0.25–0.5 μg/mL against MRSA are notably lower than those of daptomycin (B549167) (MIC ≥ 32 μg/mL), platensimycin (B21506) (MIC = 4–8 μg/mL), and linezolid (B1675486) (MIC = 1–2 μg/mL). nih.gov While one strain of MRSA showed comparable susceptibility to LQM-A and ciprofloxacin (B1669076) (both with an MIC of 0.25 μg/mL), multi-passage resistance studies indicated a steady increase in the MIC for ciprofloxacin, a phenomenon not observed with Lactoquinomycin A. nih.gov

Comparative MICs Against MRSA

| Antibacterial Agent | MIC (µg/mL) | Reference |

|---|---|---|

| Lactoquinomycin A | 0.25 - 0.5 | nih.gov |

| Daptomycin | ≥ 32 | nih.gov |

| Platensimycin | 4 - 8 | nih.gov |

| Linezolid | 1 - 2 | nih.gov |

| Ciprofloxacin | 0.25 - >32 | nih.gov |

Anticancer and Antitumor Research Applications

In addition to its antibacterial properties, Lactoquinomycin was originally discovered as a novel anticancer antibiotic. nih.gov

Lactoquinomycin has shown cytotoxic activity against neoplastic cells in vitro. nih.gov A primary focus of this research has been on the murine lymphoma cell line L5178Y. mdpi.com Studies have demonstrated that Lactoquinomycin A is cytotoxic at low concentrations against L5178Y cells, with a reported IC₅₀ value of 20 ng/mL. mdpi.com Notably, antibiotic-resistant sublines of the L5178Y lymphoblastoma were found to be more significantly inhibited by Lactoquinomycin than the parent cell line. nih.gov

Cytotoxicity of Lactoquinomycin A

| Cell Line | Cancer Type | IC₅₀ (ng/mL) | Reference |

|---|---|---|---|

| L5178Y | Murine Lymphoma | 20 | mdpi.com |

The anticancer potential of Lactoquinomycin has been further evaluated in in vivo preclinical models. Research findings have confirmed that Lactoquinomycin is effective against Ehrlich carcinoma in mice, demonstrating its potential as an antitumor agent in a living system. nih.gov

Structure Activity Relationship Sar and Analogue Development in Lactoquinomycin Research

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore represents the essential spatial arrangement of features in a molecule that are necessary for its interaction with a specific biological target. For lactoquinomycin, several key structural components have been identified as crucial for its activity.

Role of the Quinone Moiety in Lactoquinomycin Mechanisms

The quinone ring is a well-established pharmacophoric element in many antitumor agents, and it plays a central role in the biological activity of lactoquinomycin. nih.gov This moiety is critical to its cytotoxic mechanism, which involves the generation of reactive oxygen species (ROS). mdpi.comnih.gov Lactoquinomycin A can act as a proficient electron acceptor for enzymes like cytochrome c reductase. mdpi.comnih.gov This interaction initiates a redox cycle, leading to a significant reduction in cellular levels of NADH and ATP. mdpi.comnih.gov

The primary cytotoxic action stems from the formation of radical species. mdpi.comnih.govresearchgate.net The molecule facilitates the generation of superoxide (B77818) radicals and hydroxyl radicals. mdpi.comnih.gov This oxidative stress is believed to be a primary driver of the compound's potent cell-killing effects, which occur rapidly and are correlated with the inhibition of DNA, RNA, and protein synthesis. mdpi.comnih.govresearchgate.net The ability of the quinone group to induce DNA strand breaks, a process enhanced when the agent can bind to DNA, further underscores its importance. nih.gov

Influence of γ-Lactone Unit on Cytotoxicity

The γ-lactone unit is another critical component contributing to the cytotoxicity of lactoquinomycin and related compounds. The presence of this lactone ring is often associated with the biological activity of natural products. nih.gov Some studies on other lactones suggest that this moiety can interact with and disrupt cell membranes, leading to increased membrane fluidity and depolarization, which contributes to cell death. jst.go.jp

Furthermore, the γ-lactone, particularly when it is part of an α,β-unsaturated system, can act as a Michael acceptor. This allows it to form irreversible covalent bonds with nucleophilic residues, such as those found in essential enzymes, thereby inactivating them and contributing to cytotoxicity. nih.gov Indeed, a comparative study of medermycin (B3063182) derivatives, which share the pyranonaphthoquinone core with lactoquinomycin, revealed that the presence of the γ-lactone unit is a requirement for significant cytotoxicity. nih.gov

Impact of Epoxidation on Biological Activity (e.g., 4a,10a-epoxide)

The presence and position of an epoxide group on the lactoquinomycin scaffold have a profound impact on its biological activity. A key comparison is between lactoquinomycin A and its natural analogue, lactoquinomycin B. These two compounds are structurally identical except for the presence of a 4a,10a-epoxide in lactoquinomycin B.

Studies have demonstrated that this epoxide structure plays a significant role in reducing biological activity. nih.gov While lactoquinomycin A exhibits potent antibacterial activity against various Gram-positive bacteria, including MRSA, lactoquinomycin B shows markedly weaker antibacterial effects. nih.gov For instance, the minimum inhibitory concentration (MIC) for lactoquinomycin B can be more than 32 times higher than that of lactoquinomycin A against certain strains. nih.gov This dramatic decrease in potency highlights the negative influence of the 4a,10a-epoxide on the molecule's ability to exert its cytotoxic and antibacterial effects. This finding is crucial for the rational design of future analogues, indicating that modifications at this position or the absence of the epoxide are favorable for maintaining high biological activity.

Rational Design and Synthesis of Lactoquinomycin Analogues

The insights gained from SAR studies provide a roadmap for the rational design and synthesis of new lactoquinomycin analogues. The goal is to create derivatives with enhanced potency, greater selectivity, or improved pharmacological profiles.

Chemical Synthesis Approaches for Structural Diversification

The complex, stereochemically rich structure of lactoquinomycin presents a significant challenge for chemical synthesis. However, total synthesis provides the most versatile platform for profound structural diversification, allowing for the creation of analogues that are inaccessible through other means.

A key achievement in this area was the total synthesis of unnatural (-)-medermycin, a compound structurally analogous to (-)-lactoquinomycin. nih.gov Such synthetic routes enable the creation of stereoisomers and other derivatives that can be used to probe biological mechanisms and optimize activity. nih.gov Synthetic strategies often involve modular approaches, where key fragments of the molecule are synthesized separately and then combined. nih.gov For the pyranonaphthoquinone class, methods like the hetero-Diels-Alder reaction have been explored to construct the core tricyclic system. jst.go.jp

The rational design of new analogues focuses on modifying the known pharmacophoric elements. For instance, based on SAR data, synthetic efforts could be directed toward:

Modifying the quinone ring: Introducing different substituents to alter its redox potential and interaction with biological targets. caltech.edunih.gov

Altering the γ-lactone: Preparing analogues with different substituents on the lactone ring to fine-tune cytotoxicity.

Varying the sugar moiety: Replacing the D-angolosamine with other sugar units to potentially alter DNA binding or cellular uptake.

These chemical synthesis approaches allow for a systematic exploration of the chemical space around the lactoquinomycin scaffold, paving the way for the development of novel compounds with potentially superior therapeutic properties. jst.go.jpnih.gov

Semi-Synthesis and Biotransformation for Novel Derivative Generation

Semi-synthesis and biotransformation offer alternative and complementary strategies to total synthesis for generating novel derivatives. Semi-synthesis starts with the natural product isolated from a fermentation process and then uses chemical reactions to modify it. gardp.org Biotransformation, on the other hand, utilizes whole-cell systems or isolated enzymes to perform specific chemical modifications on a substrate. nih.govnih.govox.ac.uk

In the context of lactoquinomycin, nature itself provides examples of biotransformation. Fermentation of Streptomyces species yields not only lactoquinomycin A but also a suite of related compounds, which can be considered natural analogues. mdpi.comresearchgate.net These include:

Lactoquinomycin B: Featuring a 4a,10a-epoxide. mdpi.comresearchgate.net

N-methyl lactoquinomycin A: An N-methylated version of the parent compound. mdpi.comresearchgate.net

Menoxymycin A: Another natural derivative isolated alongside lactoquinomycin. mdpi.comresearchgate.net

Lactoquinomycin C and D: Medermycin derivatives with a 5,14-epoxidation found in Lactoquinomycin D. nih.gov

The isolation and characterization of these compounds from Streptomyces bacillaris and other strains demonstrate the inherent biosynthetic plasticity of the producing organisms. mdpi.comnih.govresearchgate.net This natural diversification provides valuable SAR data. While targeted laboratory-based biotransformation or semi-synthesis studies to create a library of novel lactoquinomycin derivatives are not extensively reported in the literature, the existence of these natural analogues suggests that such approaches are feasible. For example, enzymes from the producing organism could potentially be used to modify the lactoquinomycin scaffold, or chemical modifications could be applied to the isolated natural product to generate new structures for biological evaluation.

Mechanisms of Resistance and Strategies for Overcoming Them in Preclinical Research

Analysis of Acquired Resistance Development to Lactoquinomycin

Investigating the propensity of a compound to induce resistance is a crucial step in its preclinical evaluation. For Lactoquinomycin, this has been assessed through in-vitro evolution experiments in bacteria and by studying the mechanisms employed by drug-adapted cancer cells.

A key method to evaluate the likelihood of resistance development is the multi-step resistance experiment, where bacteria are repeatedly exposed to sub-lethal concentrations of a drug over an extended period. nih.gov In a 30-day study using methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC43300, the development of resistance to Lactoquinomycin A and several of its analogues was compared to the antibiotic ciprofloxacin (B1669076). nih.gov In this type of experiment, resistance is typically defined as a greater than four-fold increase in the minimum inhibitory concentration (MIC) compared to the initial value. nih.gov

The results indicated a low incidence of resistance development for Lactoquinomycin A. researchgate.netnih.gov After 30 passages, the MIC for Lactoquinomycin A against the MRSA strain increased by only 4-fold (from 0.25 to 1 µg/mL). nih.gov Similarly, two other derivatives, N-methyl lactoquinomycin A and menoxymycin A, also showed only a 4-fold increase in their respective MICs, suggesting that significant resistance did not develop. nih.gov In contrast, Lactoquinomycin B exhibited an 8-fold increase in its MIC. nih.gov The control antibiotic, ciprofloxacin, demonstrated a substantial 256-fold increase in its MIC, highlighting the comparatively low resistance potential of Lactoquinomycin A and some of its derivatives in this bacterial model. nih.gov

Table 1: Multi-Step Resistance Development in MRSA ATCC43300 (30 Passages) A summary of the change in Minimum Inhibitory Concentration (MIC) for Lactoquinomycin compounds and Ciprofloxacin after 30 days of exposure.

A standard preclinical method for studying acquired drug resistance involves generating drug-adapted cancer cell lines. mdpi.com This process consists of chronically exposing cancer cell cultures to a specific drug, which selects for cells that have developed mechanisms to survive the treatment. nih.gov These resistant sublines serve as valuable models to uncover the molecular changes responsible for the loss of drug efficacy. mdpi.comnih.gov

This methodology has been instrumental in identifying major drug resistance mechanisms for various anticancer drugs. nih.gov For example, the discovery of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1), which function as promiscuous efflux pumps to remove drugs from the cell, was achieved using drug-adapted cell lines. mdpi.comnih.gov Other clinically relevant mechanisms, such as the amplification of the MET oncogene in response to EGFR inhibitors, have also been identified through this approach. nih.gov Although this is a widely used and powerful technique in preclinical oncology research, specific studies detailing the generation and analysis of Lactoquinomycin-adapted cancer cell lines are not described in the available literature.

Strategies to Circumvent Resistance in Preclinical Models

Anticipating and overcoming resistance is a forward-thinking component of drug development. Preclinical research explores strategies such as combination therapies and the creation of new chemical derivatives to address potential resistance mechanisms before they become clinical obstacles.

Combination therapy is a well-established strategy in cancer treatment that can enhance efficacy and suppress the evolution of drug resistance. nih.gov The core principle is to use multiple agents that work through different mechanisms or have non-overlapping resistance profiles. nih.gov By targeting distinct cellular pathways or different sites on a single protein target, combination therapies can make it more difficult for a cancer cell to develop the multiple mutations required to survive. nih.gov

Preclinical models are essential for identifying synergistic drug combinations. worldpreclinicalcongress.com For example, combining an active-site inhibitor with a compound that targets an allosteric site on the same kinase has been shown in preclinical models to substantially limit the emergence of resistant cells. nih.gov This approach can also uncover synthetic lethal interactions, where the combination of two drugs is lethal to cancer cells but not to normal cells. nih.gov While combination strategies are a cornerstone of modern oncology research, specific preclinical studies evaluating Lactoquinomycin in combination with other agents to circumvent resistance have not been detailed in the reviewed scientific literature.

The chemical modification of a parent compound to create derivatives is a classic strategy to improve its properties, including its activity against resistant strains. The multi-step resistance experiments performed on MRSA provided direct evidence of how structural variations among Lactoquinomycin analogues can alter resistance profiles. nih.gov

As noted previously, Lactoquinomycin A, N-methyl lactoquinomycin A, and menoxymycin A all displayed a low propensity for resistance development in MRSA. nih.gov In contrast, Lactoquinomycin B was more prone to inducing resistance, with an 8-fold increase in its MIC over the course of the experiment. nih.gov This demonstrates that even subtle changes to the Lactoquinomycin scaffold can significantly impact the development of bacterial resistance. Further research has led to the isolation of additional new derivatives, such as Lactoquinomycin C and Lactoquinomycin D. nih.gov While these particular derivatives did not show cytotoxicity against the PC-3 and HCT-116 cancer cell lines, their development underscores the ongoing effort to synthesize and characterize novel analogues that may possess more favorable characteristics, including a lower potential for resistance. nih.gov

Table 2: Comparative Resistance Profile of Lactoquinomycin Derivatives in MRSA A comparison of the fold increase in Minimum Inhibitory Concentration (MIC) for different Lactoquinomycin analogues after 30 passages in MRSA ATCC43300.

Table of Compounds Mentioned

Advanced Research Methodologies and Model Systems for Lactoquinomycin Studies

In Vitro Cellular and Biochemical Assays

A variety of in vitro assays are fundamental to elucidating the specific biochemical pathways and molecular targets of lactoquinomycin.

Dual-reporter systems are powerful tools for rapidly distinguishing between different mechanisms of action, such as DNA damage and inhibition of protein synthesis. mdpi.comnih.gov In the context of lactoquinomycin A (LQM-A), an in vivo dual-reporter assay has been utilized to clarify its primary mode of action. mdpi.comnih.gov This system is engineered to express different fluorescent proteins in response to specific cellular stress pathways. nih.gov For instance, one reporter, such as a red fluorescent protein (RFP), can be placed under the control of a promoter that is activated during the SOS response to DNA damage, like the sulA promoter. mdpi.comnih.gov Another reporter, a green fluorescent protein (GFP), might be linked to a mechanism that detects ribosome stalling, indicating inhibition of protein synthesis. nih.gov

When LQM-A was tested using such a system, it induced the expression of the reporter associated with DNA damage, similar to the known DNA intercalator doxorubicin (B1662922), but did not trigger the reporter for protein synthesis inhibition. mdpi.com This finding was crucial in demonstrating that LQM-A's antibacterial activity stems from its ability to induce DNA damage rather than halting protein production. mdpi.comnih.gov

Gel mobility shift assays, also known as electrophoretic mobility shift assays (EMSA), are a cornerstone technique for studying the physical interaction between molecules like lactoquinomycin and DNA. nih.govspringernature.comthermofisher.com This method is based on the principle that a DNA molecule bound to another molecule will migrate more slowly through a gel matrix during electrophoresis compared to the unbound DNA. springernature.comthermofisher.com

In studies of lactoquinomycin A, this assay has been used to visualize its effect on plasmid DNA. mdpi.comnih.gov The results showed that LQM-A caused a shift in the mobility of the plasmid DNA, changing it from its supercoiled form to a more relaxed state. mdpi.comnih.gov This change in conformation is a strong indicator that LQM-A directly interacts with and alters the structure of the DNA, supporting the hypothesis that it intercalates into the DNA double helix. mdpi.comnih.gov The effect was observed to be dependent on both the concentration of LQM-A and the duration of the interaction. nih.gov

To further confirm the intercalating nature of lactoquinomycin's interaction with DNA, ethidium (B1194527) bromide (EtBr) displacement assays are employed. mdpi.comnih.gov Ethidium bromide is a fluorescent dye that exhibits a significant increase in fluorescence when it intercalates between the base pairs of double-stranded DNA. nih.govheraldopenaccess.us If a test compound also intercalates into DNA, it will compete with EtBr for the binding sites, leading to the displacement of EtBr and a subsequent decrease in fluorescence. nih.govheraldopenaccess.us

Studies have shown that lactoquinomycin A causes a concentration-dependent reduction in the fluorescence of the DNA-EtBr complex. mdpi.com At its highest tested concentration, LQM-A reduced the fluorescence intensity by 36%, an effect comparable to that of the known intercalating agent doxorubicin. mdpi.com In contrast, a non-intercalating antibiotic like ciprofloxacin (B1669076) showed minimal effect on the fluorescence. mdpi.com This provides compelling evidence that lactoquinomycin A physically inserts itself into the DNA double helix. mdpi.com

Enzyme activity assays are critical for identifying specific molecular targets of lactoquinomycin.

Cytochrome C Reductase: Assays for NADPH-cytochrome c reductase, an enzyme located in the endoplasmic reticulum, are used to assess various cellular metabolic and detoxification processes. sigmaaldrich.comsigmaaldrich.comclinisciences.com While direct studies of lactoquinomycin on this specific enzyme are not prominently detailed in the provided context, such assays are a standard method to investigate potential effects on cellular respiration and xenobiotic metabolism. sigmaaldrich.comsigmaaldrich.com

AKT/PKB: High-throughput screening has identified lactoquinomycin as a potent inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B or PKB). researchgate.netnih.gov Kinase activity assays, which often measure the phosphorylation of a substrate peptide, have been instrumental in this discovery. researchgate.netdiscoverx.com Kinetic studies revealed that lactoquinomycin acts as a noncompetitive inhibitor with respect to ATP and its inhibition is time-dependent. researchgate.net Further investigation using mutant forms of the AKT enzyme showed that the presence of specific cysteine residues in the T-loop of the kinase is critical for inhibition by lactoquinomycin, suggesting an allosteric mechanism of action. researchgate.netnih.govresearchgate.net

Table 1: Inhibition of AKT Kinase Activity by Lactoquinomycin

| Parameter | Finding | Reference |

|---|---|---|

| IC₅₀ for AKT1 | 0.149 +/- 0.045 µmol/L | nih.gov |

| Kinetic Mechanism | Noncompetitive inhibitor against ATP | researchgate.net |

| Inhibition Characteristic | Time-dependent | researchgate.net |

| Mechanism of Action | Allosteric, involving T-loop cysteines (C296 and C310) | researchgate.netnih.gov |

These assays are designed to determine the effect of a compound on the synthesis of major cellular macromolecules, such as DNA, RNA, and proteins. nih.gov This is often achieved by measuring the incorporation of radiolabeled precursors into these macromolecules in treated cells. nih.gov While the dual-reporter assay indicated that lactoquinomycin A does not primarily inhibit protein synthesis, its demonstrated ability to intercalate with DNA strongly suggests it inhibits processes that rely on a DNA template, namely DNA replication and RNA transcription. mdpi.com This aligns with the known mechanisms of other DNA intercalating agents, which disrupt these essential macromolecular biosynthesis pathways. mdpi.com

Advanced Preclinical Models

To evaluate the potential of lactoquinomycin in a more complex biological system, researchers utilize advanced preclinical models. These models aim to better mimic human diseases and physiological conditions. nih.govnih.gov For cancer research, this includes the use of various mouse models such as:

Cell line-Derived Xenograft (CDX) models: Human cancer cell lines are implanted into immunocompromised mice. nih.gov

Patient-Derived Xenograft (PDX) models: Tumor tissue taken directly from a patient is implanted into immunocompromised mice, which often better preserves the original tumor architecture and heterogeneity. nih.govwuxibiology.com

Genetically Engineered Mouse Models (GEMs): Mice are genetically modified to develop specific types of cancer, which allows for the study of the disease in the context of a fully intact immune system. nih.gov

In the context of lactoquinomycin, its ability to inhibit AKT signaling has been demonstrated in cellular models, including U87MG glioma cells. researchgate.net The use of these advanced preclinical models would be a subsequent step to assess the in vivo efficacy and pharmacodynamics of lactoquinomycin and its derivatives in a whole-organism setting. jax.orgbiocytogen.com

Multicellular Tumor Spheroids for 3D Efficacy Assessment

Three-dimensional (3D) cell culture models, particularly multicellular tumor spheroids (MCTS), offer a more physiologically relevant environment for testing anticancer compounds compared to conventional 2D monolayers. nih.govnih.gov MCTS are aggregates of cancer cells that mimic the 3D architecture and microenvironment of small, avascular tumors or tumor micro-metastases. nih.gov This structure results in gradients of oxygen, nutrients, and pH, leading to the development of a heterogeneous cell population, including a hypoxic core with quiescent cells, akin to an in-vivo tumor. nih.gov

This complexity contributes to a phenomenon known as multicellular resistance, where cells within a spheroid exhibit greater resistance to chemotherapeutic agents than the same cells grown in a monolayer. nih.gov Consequently, 3D models are considered more predictive of in-vivo drug response. nih.gov Studies comparing 2D and 3D cultures for known anticancer drugs consistently demonstrate that higher drug concentrations are required to achieve the same cytotoxic effect in 3D spheroids. nih.gov For example, research on the H1299 lung cancer cell line showed a more than two-fold increase in the IC50 value for paclitaxel (B517696) in 3D culture compared to 2D. nih.gov

While MCTS models represent a vital tool for the preclinical evaluation of anticancer agents, published research specifically detailing the efficacy assessment of Lactoquinomycin using these 3D spheroid systems is not widely available. The application of this model would be invaluable for understanding Lactoquinomycin's penetration capabilities and its effectiveness against the varied cell populations within a tumor-like structure.

Table 1: Comparison of 2D Monolayer vs. 3D Spheroid Models for Cytotoxicity Assays This table presents illustrative data for general anticancer agents to demonstrate the typical differences observed between the models.

| Feature | 2D Monolayer Culture | 3D Multicellular Spheroid (MCTS) | Reference |

|---|---|---|---|

| Cell Arrangement | Flat, single layer on plastic surface | Spherical aggregate with cell-cell and cell-matrix interactions | nih.govnih.gov |

| Microenvironment | Homogeneous access to nutrients and oxygen | Presence of physiological gradients (oxygen, pH, nutrients) | nih.gov |

| Gene/Protein Expression | Can differ significantly from in-vivo tumors | More closely resembles in-vivo expression profiles | nih.gov |

| Drug Sensitivity | Generally higher sensitivity | Increased resistance due to penetration barriers and cell heterogeneity | nih.gov |

| Example: Paclitaxel IC50 (H1299 cells) | 6.234 µM | 13.87 µM | nih.gov |

Organ-on-a-Chip Technology for Complex Microenvironment Simulation

Organ-on-a-Chip (OoC) technology represents a significant leap forward in creating in-vitro models that simulate the dynamic and mechanical conditions of living organs. researchgate.net These microfluidic devices contain continuously perfused chambers inhabited by living cells arranged to simulate tissue- and organ-level physiology. researchgate.net By recapitulating the complex interactions between different cell types and the mechanical forces present in the body (e.g., fluid shear stress), OoC systems offer a higher-fidelity platform for predicting drug efficacy and toxicity than static cell cultures or even animal models. researchgate.net

In oncology research, "cancer-on-a-chip" models can be engineered to study tumor progression, metastasis, and the effects of therapeutic agents in a controlled, yet physiologically complex, microenvironment. researchgate.net These models can incorporate features like vascular flow, allowing for the study of drug delivery to the tumor and the interaction of cancer cells with endothelial cells. researchgate.net The use of such systems could provide critical insights into the pharmacodynamics of Lactoquinomycin, evaluating its performance under conditions that mimic blood flow and its ability to cross biological barriers to reach tumor cells.

Despite the immense potential of OoC technology to revolutionize preclinical drug screening, specific studies documenting the evaluation of Lactoquinomycin using these platforms have not been prominently featured in scientific literature. Future research utilizing gut-on-a-chip or liver-on-a-chip models could also elucidate the metabolism and potential systemic effects of Lactoquinomycin and its derivatives.

Table 2: Examples of Organ-on-a-Chip Models and Their Research Applications

| Organ-on-a-Chip Model | Key Features Simulated | Applications in Drug Research | Reference |

|---|---|---|---|

| Lung-on-a-Chip | Air-liquid interface, mechanical breathing motions, alveolar-capillary barrier | Modeling lung diseases, testing inhaled drugs, studying immune responses | researchgate.net |

| Liver-on-a-Chip | Liver sinusoids, metabolic functions, zonation | Drug metabolism studies, toxicity screening, modeling liver diseases | researchgate.net |

| Gut-on-a-Chip | Intestinal villi, peristalsis-like motions, gut microbiome interactions | Studying drug absorption and metabolism, modeling inflammatory bowel disease | researchgate.net |

| Cancer-on-a-Chip | Tumor microenvironment, cell-cell interactions, fluid flow, metastasis | Screening of anticancer drugs, personalized medicine, studying drug resistance | researchgate.net |

Patient-Derived Xenograft (PDX) Models for Translational Oncology Research

Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. google.com This approach is a cornerstone of translational oncology research because, unlike traditional cell-line-derived xenografts, PDX models largely retain the principal characteristics of the original patient tumor. These include the histological complexity, molecular and genetic signature, and tumor heterogeneity. researchgate.net This high-fidelity replication makes PDX models powerful tools for evaluating anticancer therapies and developing biomarker hypotheses, as their response to treatment often correlates well with the patient's clinical outcome.

The use of PDX models allows researchers to test the efficacy of a compound across a diverse panel of tumors, reflecting the heterogeneity seen in the patient population. This can help identify specific tumor subtypes that are sensitive to a particular drug. While extensive published studies detailing the use of Lactoquinomycin in PDX models are scarce, the compound is recognized within the field as a relevant agent for testing in advanced preclinical models. A patent for novel KRas inhibitors lists Lactoquinomycin among a group of anticancer agents and describes the use of PDX models for in-vivo efficacy testing. google.com This indicates the suitability and importance of this model for validating the therapeutic potential of compounds like Lactoquinomycin.

Table 3: Comparison of Patient-Derived Xenograft (PDX) and Cell-Line Derived Xenograft (CDX) Models

| Characteristic | Cell-Line Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) | Reference |

|---|---|---|---|

| Source Material | Homogeneous, immortalized cancer cell lines | Heterogeneous tumor tissue directly from a patient | researchgate.net |

| Tumor Microenvironment | Lacks original stromal components | Maintains human stromal cells for early passages | researchgate.net |

| Genetic/Phenotypic Stability | Prone to divergence from original tumor due to long-term 2D culture | Largely preserves the molecular and histological features of the parental tumor | researchgate.net |

| Predictive Value | Lower correlation with clinical outcomes | Higher predictive power for patient response to therapy | researchgate.net |

| Use in Personalized Medicine | Limited | High potential for "avatar" models to guide individual patient treatment | researchgate.net |

High-Throughput Screening Platforms for Lactoquinomycin Derivative Discovery

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands to millions of chemical, biochemical, or genetic compounds. mdpi.comyoutube.com In the realm of natural products, HTS is instrumental in screening vast libraries of microbial extracts to identify novel bioactive secondary metabolites. mdpi.com The genus Streptomyces is a particularly rich source of such compounds, renowned for producing a wide array of antibiotics and anticancer agents. nih.govnih.gov

The discovery of Lactoquinomycin and its analogues stems from the systematic screening of extracts from Streptomyces fermentations. nih.gov This process typically involves cultivating different strains under various conditions, extracting the produced secondary metabolites, and screening these crude extracts for desired biological activity, such as cytotoxicity against cancer cell lines or antimicrobial effects. nih.govresearchgate.net Positive hits are then subjected to bioassay-guided fractionation, where chromatographic techniques are used to isolate the pure, active compounds, whose structures are then elucidated.

Through such screening efforts, several derivatives of Lactoquinomycin have been discovered from marine-derived Streptomyces species. These discoveries highlight the effectiveness of screening natural sources to expand the chemical diversity of a promising compound family. While some of these derivatives show potent bioactivity, others are less active, providing valuable structure-activity relationship (SAR) data that can guide the semi-synthetic modification or total synthesis of new, more potent analogues. nih.govnih.gov For instance, the isolation of Lactoquinomycin C and D revealed that the presence of a γ-lactone unit was important for significant cytotoxicity. nih.gov

Table 4: Discovered Derivatives of Lactoquinomycin from Streptomyces Screening

| Compound Name | Source Organism | Key Research Findings | Reference |

|---|---|---|---|

| Lactoquinomycin A | Streptomyces tanashiensis, S. bacillaris | Exhibits antibacterial and anticancer activity; induces DNA damage. | nih.govjst.go.jp |

| Lactoquinomycin B | S. bacillaris MBTC38 | A derivative of Lactoquinomycin A. The 4a,10a-epoxide structure leads to weak antibacterial activity. | nih.govresearchgate.net |

| N-methyl lactoquinomycin A | S. bacillaris MBTC38 | A derivative isolated alongside Lactoquinomycin A. | nih.govresearchgate.net |

| Menoxymycin A | S. bacillaris MBTC38 | A known compound isolated in the same fermentation as Lactoquinomycin A. | nih.govresearchgate.net |

| Lactoquinomycin C | Streptomyces sp. SS17A | A new medermycin (B3063182) derivative. Exhibited no cytotoxicity against PC-3 and HCT-116 cancer cell lines. | nih.govtandfonline.com |

| Lactoquinomycin D | Streptomyces sp. SS17A | A new medermycin derivative with a rare 5,14-epoxidation. Exhibited no cytotoxicity against tested cancer cell lines. | nih.govtandfonline.com |

Compound Index

Future Directions and Research Opportunities

Elucidation of Undiscovered Lactoquinomycin Bioactivities

While initial studies have established the antibacterial and anticancer properties of lactoquinomycin, its full spectrum of biological activity remains largely unexplored. researchgate.net Lactoquinomycin A has demonstrated significant efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.06–4 μg/mL. nih.govnih.govresearchgate.net It has also shown activity against the Gram-negative bacterium Salmonella enterica. nih.govnih.govresearchgate.net Furthermore, its cytotoxic effects have been noted against human leukemia and murine lymphoma cell lines. mdpi.com

Future research should systematically screen lactoquinomycin and its derivatives against a broader array of pathogens and disease models. This includes:

Antiviral studies: Investigating its efficacy against a panel of viruses, both enveloped and non-enveloped.

Antiparasitic assays: Evaluating its activity against protozoan parasites such as those causing malaria, leishmaniasis, and trypanosomiasis.

Expanded antifungal screening: While some antifungal activity has been noted, a more comprehensive investigation against a wider range of pathogenic fungi is warranted. researchgate.net

The diverse bioactivities already observed suggest that the lactoquinomycin scaffold may interact with multiple biological pathways, opening the door to discovering entirely new therapeutic applications.

Exploration of Novel Molecular Targets

Current research indicates that lactoquinomycin A's primary mode of action involves DNA intercalation, leading to DNA damage and the switch of plasmid DNA from a supercoiled to a relaxed state. nih.govnih.govresearchgate.net An in vivo dual-reporter assay confirmed that it induces DNA damage rather than inhibiting protein synthesis. nih.govnih.gov This mechanism is similar to that of doxorubicin (B1662922), a well-known chemotherapy agent. researchgate.net

While DNA is a known target, the specific molecular interactions that govern its activity and selectivity are not fully understood. Future research should aim to:

Identify specific protein interactions: Determine if lactoquinomycin interacts with specific enzymes involved in DNA replication, repair, or topology, such as topoisomerases or helicases.

Utilize structural biology: Employ techniques like X-ray crystallography or cryo-electron microscopy to visualize the interaction of lactoquinomycin with its molecular targets at an atomic level.

A deeper understanding of its molecular targets is crucial for designing more potent and selective analogs with improved therapeutic indices.

Development of Next-Generation Lactoquinomycin Analogs for Enhanced Preclinical Efficacy

The development of novel analogs is a critical step in translating the promise of lactoquinomycin into viable drug candidates. Studies on naturally occurring derivatives have already provided insights into its structure-activity relationship (SAR). For instance, the presence of a 4a,10a-epoxide group in lactoquinomycin B was found to reduce its antibacterial activity. nih.gov This suggests that modifications at this position could significantly modulate the compound's efficacy.

Future medicinal chemistry efforts should focus on:

Targeted Synthesis: Synthesizing a library of analogs with systematic modifications to the lactone ring, the quinone core, and the amino sugar moiety.

Improving Pharmacokinetics: Designing analogs with enhanced solubility, metabolic stability, and oral bioavailability.

Enhancing Target Specificity: Modifying the structure to increase affinity for specific molecular targets while minimizing off-target interactions to reduce potential toxicity.

Overcoming Resistance: Developing analogs that can circumvent known mechanisms of antibiotic resistance, such as efflux pumps. mdpi.com

The goal is to create next-generation antibiotics and anticancer agents that retain or exceed the potency of the parent compound while possessing more favorable pharmacological properties. nih.govnih.gov

Table 1: Bioactivity of Lactoquinomycin A and its Derivatives

| Compound | Organism/Cell Line | Activity Type | Measurement | Result | Citation |

|---|---|---|---|---|---|

| Lactoquinomycin A | Staphylococcus aureus (MRSA) | Antibacterial | MIC | 0.25–0.5 μg/mL | nih.govnih.govresearchgate.net |

| Lactoquinomycin A | Gram-positive bacteria | Antibacterial | MIC | 0.06–4 μg/mL | nih.govnih.govresearchgate.net |

| Lactoquinomycin A | Salmonella enterica | Antibacterial | MIC | 0.03–1 μg/mL | nih.govnih.govresearchgate.net |

| Lactoquinomycin B | Gram-positive bacteria | Antibacterial | MIC | 1 to >32 μg/mL | nih.gov |

| Lactoquinomycin A | Human leukemia cell line K562 | Cytotoxic | IC₅₀ | 33 ng/mL | mdpi.com |

| Lactoquinomycin A | Murine lymphoma cell line L5178Y | Cytotoxic | IC₅₀ | 20 ng/mL | mdpi.com |

Integration of Omics Technologies in Lactoquinomycin Mechanistic Studies

The application of "omics" technologies offers a powerful, systems-level approach to understanding the complex biological effects of lactoquinomycin. biobide.com These high-throughput methods can provide a global view of the cellular response to drug treatment, revealing novel mechanisms and identifying potential biomarkers. frontiersin.orgfrontiersin.org

Key omics approaches to be integrated include:

Transcriptomics (RNA-Seq): To identify genes that are differentially expressed in response to lactoquinomycin treatment. nih.gov This can reveal the cellular pathways that are activated or inhibited by the compound.

Proteomics: To analyze changes in the cellular proteome, identifying proteins whose expression or post-translational modification status is altered. This can help in pinpointing direct and indirect protein targets.

Metabolomics: To profile the changes in small-molecule metabolites within a cell or organism after exposure to lactoquinomycin. This can provide insights into the metabolic pathways that are perturbed. nih.gov

Genomics: To identify genetic factors that confer sensitivity or resistance to lactoquinomycin, for instance by sequencing the genomes of resistant mutants. frontiersin.org